Cyclohexyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-cyclohexylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c20-18(15-8-3-1-4-9-15)19-13-7-10-16(19)14-23(21,22)17-11-5-2-6-12-17/h2,5-6,11-12,15-16H,1,3-4,7-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEGPJJHGCOOBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of cyclohexyl ketone with phenylsulfonylmethyl pyrrolidine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclohexyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Cyclohexyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Phenylsulfonyl compounds: These compounds contain the phenylsulfonyl group and may exhibit similar chemical reactivity.
Uniqueness
Cyclohexyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Cyclohexyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a cyclohexyl group and a pyrrolidine moiety, suggests potential biological activity that warrants detailed exploration. This article reviews the synthesis, biological activities, and research findings associated with this compound.
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of cyclohexyl ketone with phenylsulfonylmethyl pyrrolidine. The reaction may require specific catalysts and solvents to optimize yield and purity.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Can yield sulfoxides or sulfones.
- Reduction : May produce alcohols or amines.
- Substitution : Involves replacing one functional group with another.
The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can alter enzyme activity or receptor signaling pathways, leading to various biological effects.
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological activities:
- Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
- Anticancer Activity : The compound has been explored for its anticancer potential, showing promise in inhibiting tumor cell proliferation in vitro .
- Cytotoxicity : Initial assessments indicate that it possesses relatively low cytotoxicity, making it a candidate for further drug development .
Case Studies and Research Findings
A review of recent literature highlights several studies focusing on the biological activity of similar compounds, providing context for understanding the potential of this compound:
Comparative Analysis
This compound shares structural similarities with other pyrrolidine derivatives known for their biological activities. This comparison highlights its unique characteristics while also positioning it within a broader category of compounds with therapeutic potential.
Similar Compounds
| Compound | Biological Activity |
|---|---|
| Pyrrolidine derivatives | Known for anticancer and anti-inflammatory properties. |
| Phenylsulfonyl compounds | Exhibit varied reactivity and potential therapeutic applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
